molecular formula C18H21Cl2NO5 B12460062 2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid

2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B12460062
M. Wt: 402.3 g/mol
InChI Key: YLZTWNDSCCJXGQ-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichlorophenylacetic acid with methoxyacetyl chloride to form the corresponding methoxyacetyl derivative. This intermediate is then reacted with cyclohexanecarboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler compound with a cyclohexane ring and a carboxylic acid group.

    3,4-Dichlorophenylacetic acid: Contains the dichlorophenyl group but lacks the cyclohexane ring and other functional groups present in the target compound.

Uniqueness

2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid is unique due to its complex structure, which combines multiple functional groups and a cyclohexane ring

Properties

Molecular Formula

C18H21Cl2NO5

Molecular Weight

402.3 g/mol

IUPAC Name

2-[[1-(3,4-dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H21Cl2NO5/c1-26-16(22)9-15(10-6-7-13(19)14(20)8-10)21-17(23)11-4-2-3-5-12(11)18(24)25/h6-8,11-12,15H,2-5,9H2,1H3,(H,21,23)(H,24,25)

InChI Key

YLZTWNDSCCJXGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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